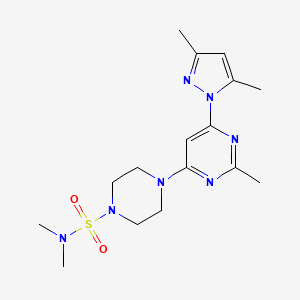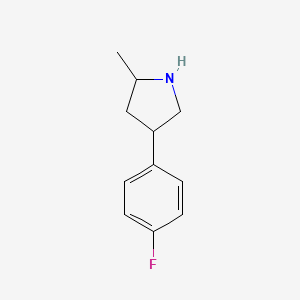
4-(4-Fluorophenyl)-2-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-2-methylpyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is also known as 4F-MPH and is a stimulant drug that is closely related to methylphenidate. The chemical structure of 4F-MPH includes a pyrrolidine ring, a phenyl ring, and a fluorine atom attached to the phenyl ring. This compound has been used in scientific research to study its effects on the central nervous system.
作用機序
The mechanism of action of 4F-MPH is similar to that of methylphenidate. It works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This results in improved cognitive function and attention. 4F-MPH also has a high affinity for the norepinephrine transporter, which can further enhance its stimulant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-MPH are similar to those of methylphenidate. It has been found to increase dopamine and norepinephrine levels in the brain, which can improve cognitive function and attention. However, it can also have negative effects on the cardiovascular system, including increased heart rate and blood pressure. Long-term use of 4F-MPH can also lead to tolerance and dependence.
実験室実験の利点と制限
The advantages of using 4F-MPH in lab experiments include its high potency and selectivity for the dopamine and norepinephrine transporters. This makes it a useful tool for studying the effects of dopamine and norepinephrine on the central nervous system. However, the limitations of using 4F-MPH in lab experiments include its potential for abuse and dependence. It is also important to use caution when handling this compound due to its potent stimulant effects.
将来の方向性
There are several future directions for research on 4F-MPH. One area of interest is its potential as a medication for the treatment of ADHD. Studies have shown that it has a similar mechanism of action to methylphenidate, which is a widely used medication for ADHD. However, more research is needed to determine its safety and efficacy in humans. Another area of interest is its potential as a tool for studying the effects of dopamine and norepinephrine on the central nervous system. Further research is needed to fully understand the biochemical and physiological effects of 4F-MPH, as well as its potential for abuse and dependence.
合成法
The synthesis of 4F-MPH is a complex process that involves several steps. The first step is the synthesis of 4-fluorobenzaldehyde, which is then reacted with methylamine to form 4-(4-fluorophenyl)-2-methyl-2,3-dihydropyrrole. This intermediate compound is then oxidized to form 4-(4-fluorophenyl)-2-methylpyrrolidine. The final product is purified using chromatography techniques to obtain a pure form of 4F-MPH.
科学的研究の応用
4F-MPH has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar mechanism of action to methylphenidate, which is a widely used medication for the treatment of attention deficit hyperactivity disorder (ADHD). Studies have shown that 4F-MPH has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This results in an increase in dopamine levels, which can improve cognitive function and attention.
特性
IUPAC Name |
4-(4-fluorophenyl)-2-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-6-10(7-13-8)9-2-4-11(12)5-3-9/h2-5,8,10,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEWUTFVPCPKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2911372.png)
![N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2911373.png)

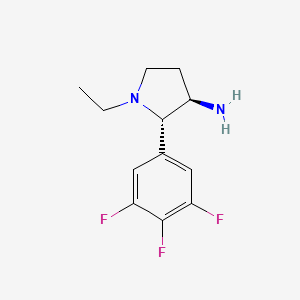


![9-(4-bromophenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911382.png)
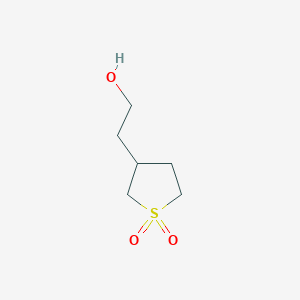
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenoxy)acetate](/img/structure/B2911384.png)
![2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2911385.png)
![Lithium;2-[(1R)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2911390.png)
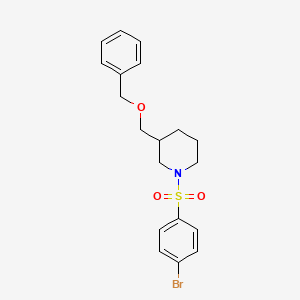
![5-Cyclopentyl-1-[(4-fluorosulfonyloxyphenyl)methyl]tetrazole](/img/structure/B2911392.png)
